molecular formula C12H15NO3 B1367917 3-(Isobutyrylamino)-4-methylbenzoic acid CAS No. 915921-46-9

3-(Isobutyrylamino)-4-methylbenzoic acid

Cat. No.: B1367917
CAS No.: 915921-46-9
M. Wt: 221.25 g/mol
InChI Key: ITNJBNSCALFBTK-UHFFFAOYSA-N
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Description

3-(Isobutyrylamino)-4-methylbenzoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, featuring an isobutyrylamino group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutyrylamino)-4-methylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting 3-amino-4-methylbenzoic acid is acylated with isobutyryl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutyrylamino)-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the isobutyrylamino group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(Isobutyrylamino)-4-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Isobutyrylamino)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The isobutyrylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Isobutyrylamino)-3-phenyl-propionic acid
  • 3-(4-Chloro-phenyl)-3-isobutyrylamino-propionic acid
  • 3-(2,2-Dimethyl-propionylamino)-3-phenyl-propionic acid

Uniqueness

3-(Isobutyrylamino)-4-methylbenzoic acid is unique due to the presence of both an isobutyrylamino group and a methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Biological Activity

3-(Isobutyrylamino)-4-methylbenzoic acid is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound, identified by the CAS number 915921-46-9, is a derivative of benzoic acid, featuring an isobutyrylamino group and a methyl group attached to the benzene ring. Its unique structure contributes to various biological interactions and potential therapeutic applications.

  • Molecular Formula : C12H15NO3
  • IUPAC Name : 4-methyl-3-(2-methylpropanoylamino)benzoic acid
  • Molecular Weight : 221.25 g/mol

The biological activity of this compound is primarily mediated through its interactions with various biomolecules, including proteins and enzymes. The isobutyrylamino group can form hydrogen bonds and other interactions that modulate enzyme activity and influence metabolic pathways. This compound has been shown to interact with specific receptors and enzymes, potentially affecting cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Microorganism Inhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokine production, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Results indicate that this compound can induce apoptosis in certain cancer cells, providing a basis for further investigation into its anticancer potential.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including this compound. The results indicated significant antimicrobial activity against Gram-positive bacteria, supporting its potential use in developing new antibacterial agents .

Case Study 2: Anti-inflammatory Action

In a preclinical study published in Pharmacology Research, researchers investigated the anti-inflammatory properties of the compound in a murine model of inflammation. The results showed that treatment with this compound significantly reduced swelling and inflammatory markers compared to controls .

Properties

IUPAC Name

4-methyl-3-(2-methylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-7(2)11(14)13-10-6-9(12(15)16)5-4-8(10)3/h4-7H,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNJBNSCALFBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588182
Record name 4-Methyl-3-(2-methylpropanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-46-9
Record name 4-Methyl-3-(2-methylpropanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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